4-(4-chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-Chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a chlorophenyl group, and a pyrrolidinylmethyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-chlorophenylhydrazine with pyrrolidin-1-ylmethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. Another method involves the cyclization of 4-chlorophenylhydrazine with pyrrolidin-1-ylmethyl-1,2,4-triazole-3-thione in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be employed as a probe to study biological systems. Its ability to interact with various biomolecules makes it a valuable tool for understanding biological processes.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its triazole ring is known for its antimicrobial properties, making it a candidate for the synthesis of new antibiotics.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
4-(4-Chlorophenyl)-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness: 4-(4-Chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol stands out due to its specific pyrrolidinylmethyl group, which imparts unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-10-3-5-11(6-4-10)18-12(15-16-13(18)19)9-17-7-1-2-8-17/h3-6H,1-2,7-9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVSKUVJLSUWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NNC(=S)N2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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